molecular formula C13H13N3O B15190721 5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one CAS No. 133305-96-1

5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one

Cat. No.: B15190721
CAS No.: 133305-96-1
M. Wt: 227.26 g/mol
InChI Key: ZDVFFNCNJLSIDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ethyl-substituted aniline with a methyl-substituted imidazole derivative in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

133305-96-1

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

5-ethyl-1-methylimidazo[4,5-c]quinolin-4-one

InChI

InChI=1S/C13H13N3O/c1-3-16-10-7-5-4-6-9(10)12-11(13(16)17)14-8-15(12)2/h4-8H,3H2,1-2H3

InChI Key

ZDVFFNCNJLSIDP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C

Origin of Product

United States

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